molecular formula C12H12N2O3 B188618 1,3-Dimethyl-5-phenylbarbituric acid CAS No. 7391-66-4

1,3-Dimethyl-5-phenylbarbituric acid

Cat. No.: B188618
CAS No.: 7391-66-4
M. Wt: 232.23 g/mol
InChI Key: UGFMJBRXTRUGJC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenylbarbituric acid is a derivative of barbituric acid, a compound known for its sedative and hypnotic properties. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the barbituric acid core, which is a pyrimidine ring structure. The chemical formula for this compound is C12H12N2O3 .

Mechanism of Action

Target of Action

The primary target of 1,3-Dimethyl-5-phenylbarbituric acid is the gamma-aminobutyric acid subtype receptors (GABAA receptors) . These receptors play a crucial role in the central nervous system, where they mediate inhibitory neurotransmission .

Mode of Action

This compound acts as a nonselective central nervous system depressant . It promotes binding to the GABAA receptors, thereby increasing synaptic inhibition . Additionally, it modulates chloride currents through receptor channels and inhibits glutamate-induced depolarizations .

Biochemical Pathways

The compound’s action on GABAA receptors affects several biochemical pathways. By enhancing the inhibitory effects of GABA, it can decrease neuronal excitability and suppress seizure activity. This makes it useful in the management of various seizure disorders .

Pharmacokinetics

After oral ingestion, this compound is rapidly absorbed, with a bioavailability of >90% . It is extensively metabolized in the liver to two major metabolites . The compound undergoes autoinduction, meaning its clearance can increase, which may require an upward dosage adjustment when prescribed as monotherapy . In adults, 20–25% of an administered dose is excreted as unchanged phenobarbital in urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on GABAA receptors. By increasing synaptic inhibition, it can reduce neuronal excitability, which can help control seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-phenylbarbituric acid can be synthesized through the reaction of barbituric acid with methyl iodide and phenylmagnesium bromide. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the barbituric acid, followed by the addition of methyl iodide to introduce the methyl groups. The phenyl group is then introduced through a Grignard reaction with phenylmagnesium bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-phenylbarbituric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group enhances its lipophilicity, allowing for better penetration of the blood-brain barrier compared to other barbiturates .

Properties

IUPAC Name

1,3-dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-13-10(15)9(8-6-4-3-5-7-8)11(16)14(2)12(13)17/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFMJBRXTRUGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995067
Record name 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7391-66-4
Record name 1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 1,3-dimethyl-5-phenyl-
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Record name 7391-66-4
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Record name 1,3-Dimethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-5-phenylbarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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